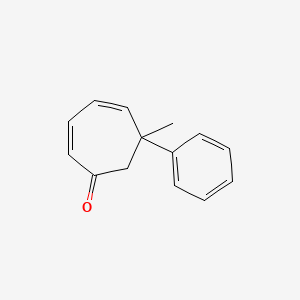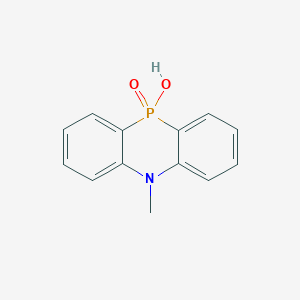![molecular formula C25H36N2O B14494883 (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 64501-10-6](/img/structure/B14494883.png)
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This specific compound features a heptyl group attached to one phenyl ring and a hexyloxy group attached to the other phenyl ring. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and photoresponsive materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 4-heptylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hexyloxybenzene in the presence of a base such as sodium hydroxide (NaOH) to form the desired azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivative.
Substitution: Nitrated or halogenated azobenzene derivatives.
Scientific Research Applications
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of molecular switches and light-induced conformational changes.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for applications in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials, such as photochromic coatings and sensors.
Mechanism of Action
The mechanism of action of (E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound can switch between its trans (E) and cis (Z) isomers. This photoisomerization can induce conformational changes in the molecule, affecting its physical and chemical properties. The molecular targets and pathways involved in this process are primarily related to the interaction of the azobenzene moiety with light, leading to changes in molecular geometry and electronic distribution.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the heptyl and hexyloxy substituents.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dimethylamino)azobenzene: Another azobenzene derivative with a dimethylamino group.
Uniqueness
(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The heptyl and hexyloxy groups can influence the compound’s solubility, stability, and photoresponsive behavior, making it suitable for specialized applications in materials science and photochemistry.
Properties
CAS No. |
64501-10-6 |
|---|---|
Molecular Formula |
C25H36N2O |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(4-heptylphenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-3-5-7-9-10-12-22-13-15-23(16-14-22)26-27-24-17-19-25(20-18-24)28-21-11-8-6-4-2/h13-20H,3-12,21H2,1-2H3 |
InChI Key |
PWKCRTHUCHOLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



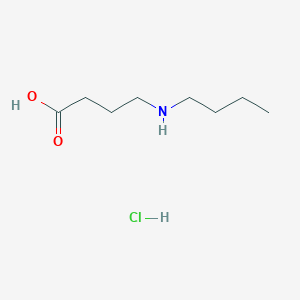

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)

![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
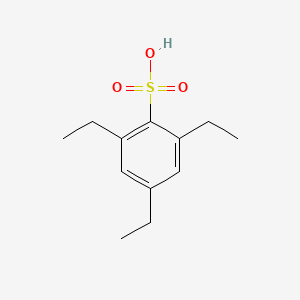
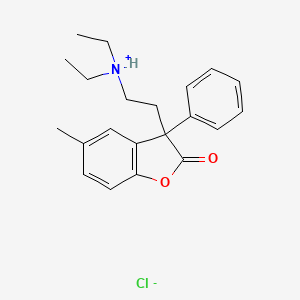
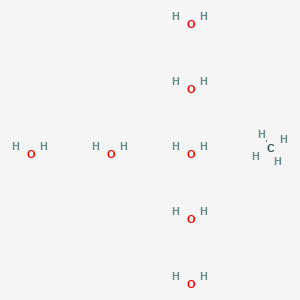
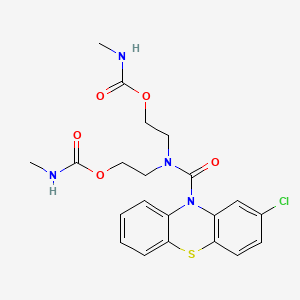
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
